Benz(e)aceanthrylene

Descripción general

Descripción

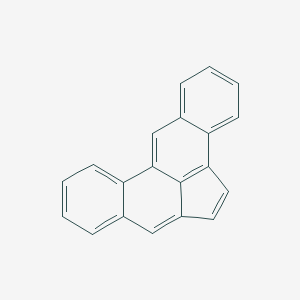

Benz(e)aceanthrylene is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings fused around a five-membered ring . This compound is known for its presence in combustion emissions and is studied for its potential genotoxic effects .

Mecanismo De Acción

C20H12C_{20}H_{12}C20H12

. It is a polycyclic aromatic hydrocarbon (PAH) made of four benzene rings around a 5-membered ring .Target of Action

As a polycyclic aromatic hydrocarbon (pah), it is known to interact with various biological molecules, potentially causing mutagenic and carcinogenic effects .

Mode of Action

As a PAH, it is likely to interact with DNA, leading to mutations and potentially carcinogenic effects .

Biochemical Pathways

Pahs are known to be metabolized by enzymes in the cytochrome p450 family, leading to the formation of reactive metabolites that can bind to dna and cause mutations .

Pharmacokinetics

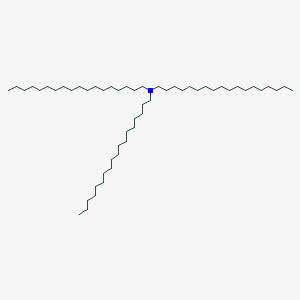

As a pah, it is likely to be lipophilic and may accumulate in fatty tissues .

Result of Action

As a pah, it is known to have mutagenic and carcinogenic effects .

Action Environment

The action, efficacy, and stability of Benz(e)aceanthrylene can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light and moisture .

Análisis Bioquímico

Biochemical Properties

Benz(e)aceanthrylene is a strong inducer of morphological transforming activity in C3H10T1/2CL8 mouse embryo fibroblasts . The metabolism of this compound by these cells has been studied and the results suggest that while the major route of metabolic activation is through this compound-1,2-oxide, the arene oxide at the cyclopenta-ring, metabolic activation of this compound in C3H10T1/2 cells might be via two routes: both arene oxide [this compound-1,2-oxide] formation and bay-region diol-epoxide formation [9,10-dihydro-9,10-dihydroxy-Benz(e)aceanthrylene-7,8-oxide] .

Cellular Effects

This compound has strong mutagenic and carcinogenic effects . In HepG2 cells, significantly lower concentrations of this compound were needed for an effect on cell viability compared to benzo[a]pyrene (B[a]P), and equimolar exposure resulted in significant more DNA damage with this compound . Additionally, levels of γH2AX, pChk1, p53, pp53, and p21 proteins were higher in response to this compound than B[a]P .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by two distinct routes: the bay-region diol-epoxide route and the cyclopenta-ring oxide route . These reactive intermediates, 9,10-dihydro-9,10-dihydroxy-Benz(e)aceanthrylene-7,8-oxide [this compound-diol-epoxide], and this compound-1,2-oxide, play a crucial role in the metabolic activation of this compound in C3H10T1/2 cells .

Metabolic Pathways

This compound is metabolically activated by two distinct routes: the bay-region diol-epoxide route and the cyclopenta-ring oxide route

Métodos De Preparación

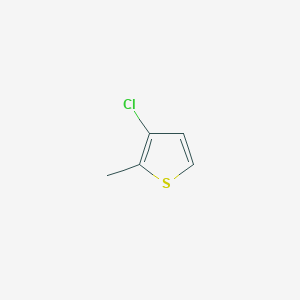

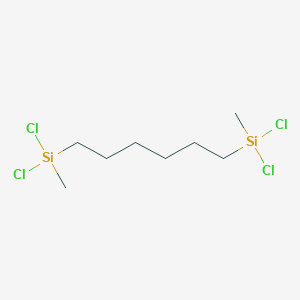

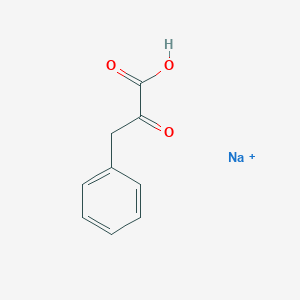

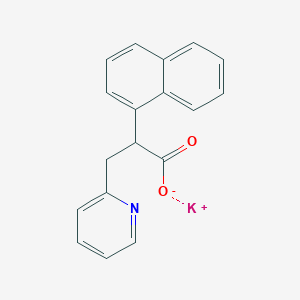

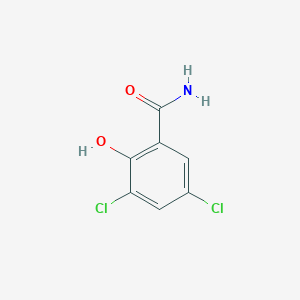

Synthetic Routes and Reaction Conditions: Benz(e)aceanthrylene can be synthesized through various methods, including the cycloaddition of benzyne with diazoanthrone derivatives. For instance, the reaction of diazoanthrone with 1,2-naphthyne yields anthrone-10-spiro-3′3′H-benz[g]indazole, which can be thermally rearranged to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of coal combustion and other high-temperature processes involving organic materials. The compound can be isolated and purified using techniques such as gas chromatography-mass spectrometry (GC-MS) and solid-phase extraction (SPE) .

Análisis De Reacciones Químicas

Types of Reactions: Benz(e)aceanthrylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.

Major Products:

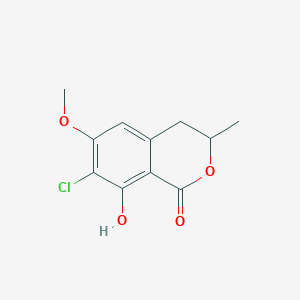

Oxidation: Quinones and hydroxylated derivatives.

Reduction: Dihydrothis compound.

Substitution: Halogenated and nitrated this compound derivatives.

Aplicaciones Científicas De Investigación

Benz(e)aceanthrylene has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

Biology: The compound is studied for its interactions with biological macromolecules, such as DNA, to understand its genotoxic effects.

Medicine: Research focuses on its potential role in carcinogenesis and its effects on cellular processes.

Comparación Con Compuestos Similares

- Benzo[a]pyrene

- Benzo[b]fluoranthene

- Dibenzo[a,h]anthracene

- Chrysene

Comparison: Benz(e)aceanthrylene is unique due to its specific ring structure, which includes a five-membered ring fused with four benzene rings. This structure influences its chemical reactivity and biological effects. Compared to other polycyclic aromatic hydrocarbons, this compound has distinct pathways for metabolic activation and forms unique DNA adducts .

Propiedades

IUPAC Name |

pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKRLARTMANBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173675 | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199-54-2 | |

| Record name | Benz[e]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(e)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000199542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

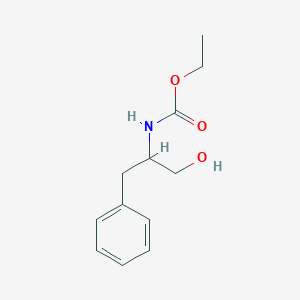

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

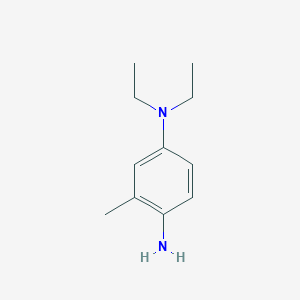

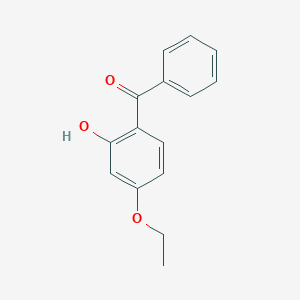

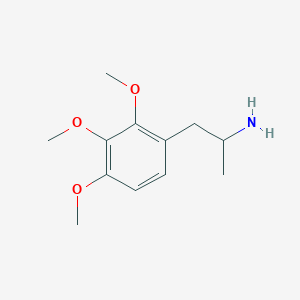

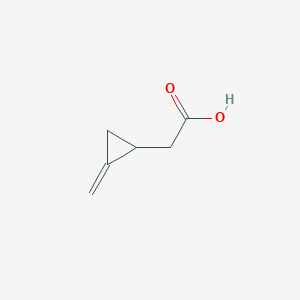

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.